molecular formula C3H2BrNO2S2 B13124909 2-Bromothiazole-5-sulfinicacid

2-Bromothiazole-5-sulfinicacid

Cat. No.: B13124909
M. Wt: 228.1 g/mol
InChI Key: ZFHNLGDUOQSNCN-UHFFFAOYSA-N
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Description

2-Bromothiazole-5-sulfinicacid is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 2-position and a sulfinic acid group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromothiazole with sulfur dioxide and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production of 2-Bromothiazole-5-sulfinicacid may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromothiazole-5-sulfinicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromothiazole-5-sulfinicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromothiazole-5-sulfinicacid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C3H2BrNO2S2

Molecular Weight

228.1 g/mol

IUPAC Name

2-bromo-1,3-thiazole-5-sulfinic acid

InChI

InChI=1S/C3H2BrNO2S2/c4-3-5-1-2(8-3)9(6)7/h1H,(H,6,7)

InChI Key

ZFHNLGDUOQSNCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Br)S(=O)O

Origin of Product

United States

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